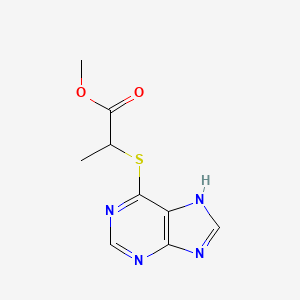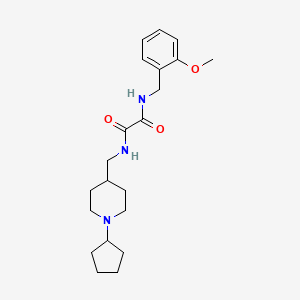
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用机制
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide works by inhibiting GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can have a calming and anticonvulsant effect, making N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide a potential treatment for epilepsy and anxiety disorders.
Biochemical and Physiological Effects:
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can have a calming and anticonvulsant effect, making N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide a potential treatment for epilepsy and anxiety disorders. Additionally, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential applications in the treatment of addiction.
实验室实验的优点和局限性
One advantage of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is its high selectivity for GABA aminotransferase, which minimizes off-target effects. Additionally, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has shown good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. One limitation of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for research on N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide. One area of interest is the potential use of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide in the treatment of addiction, particularly for alcohol and benzodiazepine withdrawal. Another potential application is the use of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide in combination with other drugs for the treatment of epilepsy and anxiety disorders. Additionally, further studies are needed to fully understand the safety and efficacy of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide in humans.
合成方法
The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide involves several steps, including the reaction of 1-cyclopentylpiperidine with benzaldehyde to form N-benzyl-1-cyclopentylpiperidine, which is then reacted with ethyl oxalyl chloride to form N-benzyl-1-cyclopentylpiperidine-4-carboxylic acid ethyl ester. The final step involves the reaction of N-benzyl-1-cyclopentylpiperidine-4-carboxylic acid ethyl ester with 2-methoxybenzylamine to form N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide.
科学研究应用
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. In preclinical studies, N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide has shown promising results in reducing seizures, anxiety-like behavior, and drug-seeking behavior in animal models. Clinical trials are currently underway to investigate the safety and efficacy of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide in humans.
属性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-27-19-9-5-2-6-17(19)15-23-21(26)20(25)22-14-16-10-12-24(13-11-16)18-7-3-4-8-18/h2,5-6,9,16,18H,3-4,7-8,10-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLLPKAMQQWODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



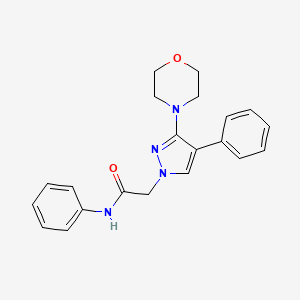
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2907472.png)
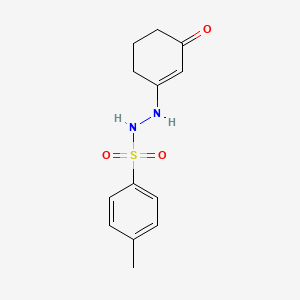
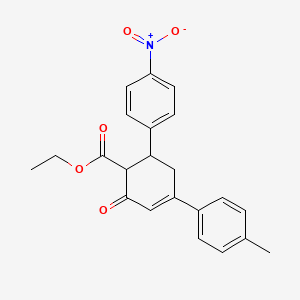


![3-benzyl-2,2-dioxo-1H-thieno[3,2-c][1,2,6]thiadiazin-4-one](/img/structure/B2907480.png)
![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2907483.png)
![Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate](/img/structure/B2907486.png)

![Methyl 2-[[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2907488.png)
